molecular formula C21H20N2O3 B13847316 Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- CAS No. 820977-36-4

Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-

Cat. No.: B13847316
CAS No.: 820977-36-4
M. Wt: 348.4 g/mol
InChI Key: FGHVSIXJZJTOQT-UHFFFAOYSA-N
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Description

Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and indole moieties in its structure suggests that it may exhibit a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves multi-step reactions that include cyclization and functionalization processes. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene.

For the specific synthesis of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-, a possible route could involve the initial formation of the indole moiety followed by its coupling with a quinoline precursor. The reaction conditions would likely require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to higher efficiency and scalability. Catalysts such as palladium or nickel are frequently used to facilitate the reactions, and solvents like dimethylformamide (DMF) or toluene are employed to dissolve the reactants and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and indoles, which can be further functionalized to create compounds with specific biological activities .

Scientific Research Applications

Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of methoxy and methoxyethoxy groups further enhances its chemical diversity and potential for functionalization .

Properties

CAS No.

820977-36-4

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline

InChI

InChI=1S/C21H20N2O3/c1-24-9-10-26-16-7-8-19-15(11-16)13-20(22-19)17-12-14-5-3-4-6-18(14)23-21(17)25-2/h3-8,11-13,22H,9-10H2,1-2H3

InChI Key

FGHVSIXJZJTOQT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC

Origin of Product

United States

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